5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine
Overview
Description
5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is known for its significant biological activities and is often used in medicinal chemistry research . It is a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
This compound interacts with its kinase targets, inhibiting their activity . It’s known that kinase inhibitors often work by blocking the binding of atp to the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
The inhibition of kinases by this compound affects various biochemical pathways. Kinases play a role in multiple signaling pathways, and their inhibition can have downstream effects on cell growth, proliferation, and survival .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific kinases it inhibits. Generally, kinase inhibitors can halt cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, a solution of tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate in phosphoric acid is heated to 70°C and stirred for 2 hours. The reaction mixture is then treated with saturated aqueous sodium bicarbonate and extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-b]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyrazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a kinase inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine include:
- 5-bromo-5H-pyrrolo[2,3-b]pyrazine
- 5-chloro-5H-pyrrolo[2,3-b]pyrazine
- 5-methyl-5H-pyrrolo[2,3-b]pyrazine
Uniqueness
What sets this compound apart from these similar compounds is its tosyl group, which enhances its solubility and reactivity. This unique feature makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential as a bioactive compound .
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICQDRBUYWXGIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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